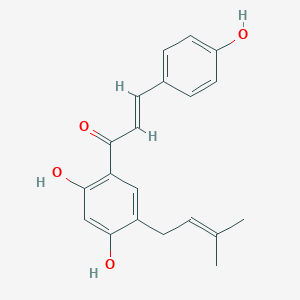

Bavachalcone

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZGPHNVMRXDCB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317977 | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-85-3 | |

| Record name | Bavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descripción

Natural Occurrence and Botanical Origins of Bavachalcone

Primary Plant Sources: Psoralea corylifolia L. and Cullen corylifolium Medik.

This compound is a major bioactive compound predominantly isolated from the seeds of Psoralea corylifolia L. chemsrc.comglpbio.comdoi.orgresearchgate.netfishersci.no, a plant with a long history of use in traditional Chinese and Indian medicine. chemsrc.comwikipedia.orgnih.gov This plant is also referred to by its synonym, Cullen corylifolium (L.) Medik. doi.orgwikipedia.orgnih.gov The seeds of this annual plant, which grows to a height of 50–90 cm and bears pale-purple flowers, are a rich source of various phytochemicals. wikipedia.org Alongside this compound, these seeds contain other notable compounds such as coumarins (psoralen, isopsoralen), flavonoids (isothis compound, bavachin), and meroterpenes (bakuchiol). doi.orgmdpi.com

Association with Broussonetia papyrifera and Chalcone (B49325) Classification

In addition to Psoralea corylifolia, this compound is also found in the plant Broussonetia papyrifera, also known as paper mulberry. nih.govijcce.ac.irwikidata.org In some literature, this compound is referred to by its synonym, Broussochalcone B. nih.govcaymanchem.comchemblink.com

Chemically, this compound is classified as a chalcone, which is a subtype of flavonoid. caymanchem.comhep.com.cn More specifically, it is a prenylated chalcone, characterized by the presence of a prenyl group in its structure. wikidata.org Chalcones are open-chain flavonoids where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature is a key determinant of their biological activity. acs.org

Table 1: Botanical Sources and Classification of this compound

| Botanical Source | Synonym(s) | Chemical Classification |

| Psoralea corylifolia L. | Cullen corylifolium Medik. | Prenylated Chalcone |

| Broussonetia papyrifera | Paper Mulberry | Prenylated Chalcone |

Historical Context and Research Evolution of this compound as a Bioactive Metabolite

The use of Psoralea corylifolia in traditional medicine for various ailments has been documented for many years. researchgate.netnih.govresearchgate.net This historical use laid the groundwork for modern scientific investigation into its constituent compounds. This compound was identified as one of the major bioactive components isolated from this plant. chemsrc.comglpbio.comresearchgate.net

Early research focused on isolating and characterizing the chemical structures of compounds from Psoralea corylifolia. Over time, the focus of research has shifted towards understanding the specific biological activities of these isolated compounds. Scientific inquiry has revealed that this compound possesses a range of pharmacological properties, including anticancer and antibiotic activities. chemsrc.comglpbio.comchemfaces.com More recent studies have delved into its molecular mechanisms of action, investigating its effects on various cellular signaling pathways. For instance, research has shown that this compound can inhibit osteoclast differentiation by interfering with ERK and Akt signaling pathways. doi.org

The evolution of research on this compound reflects a broader trend in natural product chemistry, moving from ethnobotanical use and phytochemical isolation to detailed pharmacological and mechanistic studies. This progression highlights the potential of traditional knowledge to guide the discovery of novel bioactive molecules for modern therapeutic applications.

Significance of Chalcone Derivatives in Natural Product Chemistry and Pharmacology

Chalcones and their derivatives represent a significant class of natural products with a wide array of pharmacological activities. acs.orgfrontiersin.org Their basic chemical scaffold is a precursor in the biosynthesis of other important flavonoids. acs.org The presence of a reactive α,β-unsaturated carbonyl group is a key feature of the chalcone structure that contributes to their broad spectrum of biological effects. acs.org

In the realm of pharmacology, chalcone derivatives have been extensively studied and have demonstrated a multitude of beneficial properties. These include:

Antimicrobial activity : Chalcones have shown efficacy against various bacteria and fungi. nih.govnih.gov

Anti-inflammatory effects : They can inhibit enzymes involved in the inflammatory process. nih.gov

Anticancer properties : Research has indicated that chalcones can inhibit cancer cell growth and induce apoptosis. acs.orgfrontiersin.org

Antioxidant capabilities : They can counteract oxidative stress within the body. frontiersin.orgnih.gov

Antidiabetic potential : Some chalcones have been found to inhibit enzymes like α-glucosidase. nih.gov

The simple and versatile structure of chalcones makes them attractive molecules for medicinal chemists. acs.org They can be readily synthesized and modified, allowing for the creation of numerous derivatives with enhanced or novel biological activities. wisdomlib.org This has led to a significant amount of research focused on both naturally occurring and synthetic chalcones as potential therapeutic agents for a variety of diseases. acs.orgfrontiersin.org

Table 2: Investigated Pharmacological Activities of Chalcone Derivatives

| Pharmacological Activity |

| Antimicrobial |

| Anti-inflammatory |

| Anticancer |

| Antioxidant |

| Antidiabetic |

| Antiviral |

| Antimalarial |

| Neuroprotective |

Synthetic Pathways and Structural Elucidation in Bavachalcone Research

Chalcone (B49325) Biosynthesis Pathways: Insights into Bavachalcone Formation

Chalcones are synthesized in plants through the phenylpropanoid pathway and are precursors to the vast class of flavonoids. mdpi.comnih.gov The formation of the characteristic C6-C3-C6 chalcone backbone is a critical step, catalyzed by the enzyme chalcone synthase. mdpi.comfrontiersin.org

Role of Polyketide Synthases in this compound Biogenesis

The biosynthesis of the chalcone scaffold, the core of this compound, is mediated by type III polyketide synthases (PKSs). mdpi.comwikipedia.org Specifically, chalcone synthase (CHS) is the key enzyme responsible for this process. mdpi.com The biosynthesis begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govfrontiersin.org This series of decarboxylative condensation reactions, catalyzed by CHS, results in a tetraketide intermediate. frontiersin.org This intermediate then undergoes a final intramolecular cyclization and aromatization reaction to form naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone), the foundational structure for a wide array of flavonoids. nih.gov While the general chalcone biosynthesis is well-understood, the specific enzymatic steps leading to the prenylation of the this compound precursor are a subject of ongoing research.

Polyketide synthases are a family of enzymes that produce a wide variety of natural products through the repeated condensation of simple acyl-CoA units. wikipedia.orgplos.org Type III PKSs, like chalcone synthase, are homodimeric proteins that utilize a catalytic cysteine residue for chain elongation and cyclization reactions. wikipedia.org The versatility of these enzymes allows for the generation of a diverse range of polyketide structures. mdpi.com

This compound as an Intermediate in Flavonoid Biosynthesis

Chalcones, including this compound, are central intermediates in the flavonoid biosynthetic pathway. mdpi.com Following the formation of the initial chalcone scaffold, a variety of modifying enzymes, such as isomerases, hydroxylases, and methyltransferases, act upon it to generate the diverse classes of flavonoids. For instance, chalcone isomerase catalyzes the stereospecific cyclization of naringenin chalcone to form naringenin, a key flavanone (B1672756). kegg.jp This flavanone then serves as a substrate for further enzymatic modifications, leading to the production of flavones, flavonols, dihydroflavonols, anthocyanins, and proanthocyanidins. nih.govmdpi.com The prenyl group of this compound can also undergo further modifications, such as cyclization, which can impact its biological activity. mdpi.com

The flavonoid biosynthesis pathway is a complex network of interconnected reactions, with chalcones occupying a pivotal branch point. nih.govfrontiersin.org The specific enzymes present in a particular plant species determine the final profile of flavonoids produced.

Chemical Synthesis Approaches for this compound and its Analogs

The chemical synthesis of this compound and its analogs is crucial for detailed biological evaluation and the development of new therapeutic agents. Several synthetic strategies have been developed to access these molecules.

A common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation . nih.gov This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). While effective, this method can sometimes lead to a mixture of products depending on the substituents present. nih.gov

More contemporary and regioselective methods have also been employed. For instance, the Suzuki coupling reaction has been utilized as a key step in the synthesis of this compound and other prenylated chalcones like xanthoangelol (B1683599) and isothis compound (B1672217). nih.gov This palladium-catalyzed cross-coupling reaction allows for the precise introduction of the prenyl group. Another approach involves a regio-selective iodination followed by the Suzuki coupling. nih.gov The Stille coupling reaction, another palladium-catalyzed method, has also been successfully used for the synthesis of isothis compound, a structural isomer of this compound. researchgate.net

The synthesis of novel this compound analogs often involves modifications of these established routes. For example, diprenylated and digeranylated chalcone analogs have been synthesized through a series of reactions including alkylation, regio-selective iodination, aldol (B89426) condensation, Suzuki coupling, and a Current time information in Bangalore, IN.scielo.br-sigmatropic rearrangement. nih.gov These synthetic efforts enable the exploration of how different structural modifications impact the biological activity of the chalcone scaffold.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogs influences their biological activities. These studies provide valuable insights for the rational design of more potent and selective compounds.

Influence of Prenyl and Hydroxyl Groups on Biological Activities

The prenyl group and hydroxyl groups are key structural features of this compound that significantly contribute to its biological effects.

The prenyl group on the A-ring is often associated with enhanced biological activity. nih.gov This lipophilic group can improve the compound's ability to permeate cell membranes, thereby increasing its bioavailability and interaction with intracellular targets. researchgate.net For instance, the presence of a prenyl group at the C3 position of the A-ring has been shown to be important for the antibacterial activity of chalcones. mdpi.com Studies on isothis compound and its derivatives have revealed that the prenyl chain on the A-ring is a crucial determinant of their antibacterial potential. researchgate.netrsc.org Furthermore, SAR studies on anticancer activity have indicated that 5'-prenylation or geranylation of chalcones significantly enhances their cytotoxic effects. nih.gov

The position and number of hydroxyl groups on both the A and B rings also play a critical role in the biological activity of this compound and its analogs. nih.gov The hydroxyl group at the C4' position of the B-ring is considered an important feature for certain biological activities. mdpi.com For example, in terms of α-glucosidase inhibition, the introduction of a hydroxyl or methoxy (B1213986) group at the 4'-position of the B-ring was found to result in the strongest activity. scielo.brscielo.br Conversely, the presence of additional hydroxyl groups at other positions can sometimes decrease activity. scielo.brscielo.br In the context of antibacterial activity, additional hydroxylation at the C3′ and C4′ positions, as seen in corylifol B, led to stronger action compared to this compound, which has a single C4'-OH group. mdpi.comnih.gov

The interplay between the prenyl and hydroxyl groups is complex and can lead to varied biological outcomes. For example, while prenylation generally enhances activity, oxygenation or cyclization of the prenyl group can lead to inactive compounds. mdpi.com

Design and Synthesis of Novel this compound Analogs for Enhanced Efficacy

The insights gained from SAR studies have guided the design and synthesis of novel this compound analogs with the aim of improving their therapeutic potential. Researchers have explored various modifications to the this compound scaffold to enhance efficacy and selectivity.

One strategy involves the synthesis of diprenylated and digeranylated chalcone analogs . nih.gov By introducing additional lipophilic groups, these analogs are designed to have improved membrane permeability and potentially stronger interactions with their biological targets.

Another approach focuses on modifying the substitution pattern of the aromatic rings. For instance, the synthesis of a series of hydroxylated chalcone derivatives has been undertaken to explore their BACE-1 inhibitory activity, with some analogs showing significantly better effects than the parent compound, isoliquiritigenin. nih.gov

The synthesis of hybrid molecules that combine the chalcone scaffold with other pharmacologically active moieties is also a promising strategy. For example, chalcone derivatives incorporating N-heterocyclic moieties have been synthesized and evaluated for their anticancer properties. researchgate.net Similarly, the development of chalcone-based compounds with dual antioxidant mechanisms has been explored for potential application in ischemic stroke. ijpsjournal.com

The synthesis of organometallic derivatives of isothis compound, where the benzaldehyde moiety is replaced with ferrocene, ruthenocene, or a cobalt-containing group, represents a more unconventional approach to creating novel analogs. researchgate.net

These synthetic efforts, driven by SAR data, are crucial for the development of new and improved this compound-based therapeutic agents.

Advanced Methodologies for Isolation and Purification in Bavachalcone Studies

Chromatographic Techniques for Bavachalcone Isolation from Plant Extracts

Chromatography is a cornerstone technique for separating individual compounds from complex mixtures, such as plant extracts. iipseries.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. byjus.com For this compound, both normal-phase and reverse-phase chromatography are extensively utilized.

Column chromatography is a fundamental preparative technique used for the purification of this compound from crude plant extracts. byjus.comslideshare.net This method involves a solid stationary phase packed into a glass column and a liquid mobile phase that percolates through the column. byjus.com The separation is achieved based on the differential adsorption of compounds to the stationary phase; compounds with a higher affinity for the stationary phase move down the column more slowly than those with a lower affinity. byjus.com

In the context of this compound isolation, researchers frequently employ stationary phases like silica (B1680970) gel and polyamide. researchgate.net For instance, a common approach involves extracting the seeds of Psoralea corylifolia with a solvent like dichloromethane, followed by purification of the extract using column chromatography over silica gel to yield this compound. rsc.org Studies have demonstrated the successful separation and purification of this compound and other constituents from Psoralea corylifolia using column chromatography with normal phase silica gel and polyamide. researchgate.net

Table 1: Examples of Column Chromatography Systems for this compound Isolation

| Stationary Phase | Mobile Phase (Solvent System) | Source Material | Isolated Compounds | Reference |

| Silica Gel | Toluene–ether (1:1, v/v) saturated with 10% acetic acid | Psoralea corylifolia seeds | Bavachin, Bakuchiol, Psoralen | researchgate.netresearchgate.net |

| Silica Gel, Polyamide | Not specified | Fruits of Psoralea corylifolia L. | Psoralen, Isopsoralen, This compound , Psoralidin, Daidzin, Bavadin | researchgate.net |

| Silica Gel | Not specified | Ether extract of Psoralea corylifolia seeds | Bakuchiol | researchgate.net |

This table is interactive. Click on the headers to sort.

Reverse-phase chromatography (RPC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a high-resolution technique widely used for the purification, quantification, and analysis of this compound. nih.govsigmaaldrich.com In contrast to normal-phase chromatography, RPC utilizes a non-polar stationary phase (typically silica modified with C8 or C18 alkyl chains) and a polar mobile phase (commonly mixtures of water with acetonitrile (B52724) or methanol). wikipedia.orgcytivalifesciences.com Hydrophobic molecules, like this compound, interact more strongly with the non-polar stationary phase and are retained longer. wikipedia.org

Elution is typically achieved by gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), which decreases the mobile phase's polarity and causes the hydrophobic compounds to elute from the column. cytivalifesciences.com Several studies have developed and validated reverse-phase HPLC and LC-MS/MS methods for the quantification of this compound in various matrices. researchgate.netnih.govnih.gov These methods achieve excellent separation and sensitivity. For example, a validated LC-MS/MS method for this compound in rat plasma used a Venusil ASB C18 column with a methanol-water mobile phase. researchgate.netnih.gov Another UHPLC-MS/MS method simultaneously quantified this compound along with 12 other compounds using a reverse-phase C18 column and a water-acetonitrile gradient. nih.gov

Table 2: Research Findings on Reverse-Phase Chromatography for this compound

| Technique | Stationary Phase / Column | Mobile Phase | Flow Rate | Purity/Detection | Reference |

| LC-MS/MS | Venusil ASB C18 (2.1 × 50 mm, 5 μm) | Methanol (B129727):Water (70:30, v/v) | Not Specified | Linear range: 1-1000 ng/mL | researchgate.netnih.gov |

| UHPLC-MS/MS | Reverse‐phase C18 column | Gradient of water and acetonitrile | 0.2 mL/min | Linear (r > 0.9952) | researchgate.netnih.gov |

| HPLC | Not Specified | 70% ethanol | Not Specified | Higher yield than ethyl acetate (B1210297) extract | researchgate.net |

| HPLC | Not Specified | Methanol-water gradients (65:35 to 90:10) | 0.3 mL/min | >95% purity |

This table is interactive. Click on the headers to sort.

Spectroscopic Approaches for this compound Structure Confirmation

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. youtube.com For this compound, tandem mass spectrometry (LC-MS/MS) is particularly powerful, providing structural information through fragmentation patterns. nih.gov In these experiments, a precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. A specific and widely reported transition for this compound is the precursor ion at m/z 323.1 breaking down to a major product ion at m/z 203.2. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C). chromforum.org

¹H NMR (Proton NMR) reveals the number of different types of protons, their electronic environments, and how they are connected to neighboring protons.

¹³C NMR (Carbon-13 NMR) provides information on the number and types of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃). rsc.org

Advanced 2D NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. researchgate.net The collective data from MS, ¹H NMR, ¹³C NMR, and 2D NMR experiments provide the definitive evidence required to confirm the isolated compound is indeed this compound. nih.govresearchgate.net

Table 3: Key Spectroscopic Data for this compound Confirmation

| Spectroscopic Technique | Purpose | Key Finding / Data | Reference |

| Mass Spectrometry (MS/MS) | Molecular Weight & Fragmentation | Precursor → Product Ion: m/z 323.1 → 203.2 | researchgate.netnih.gov |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Provides specific chemical shifts and coupling constants for each proton | researchgate.net |

| ¹³C NMR Spectroscopy | Carbon skeleton structure | Reveals chemical shifts for each unique carbon atom in the structure | rsc.orgresearchgate.net |

| 2D NMR (HMBC, HMQC) | C-H connectivity mapping | Confirms the final assembly of the molecular structure | researchgate.net |

This table is interactive. Click on the headers to sort.

Pharmacological Activities and Mechanistic Investigations of Bavachalcone

Anticancer and Pro-apoptotic Mechanisms of Bavachalcone

This compound has demonstrated significant anticancer and pro-apoptotic activities in various cancer cell models. Its mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), modulation of cellular self-digestion processes (autophagy), and regulation of the cell division cycle.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways in HepG2 Cells

In human hepatocellular carcinoma (HepG2) cells, this compound has been identified as a potent inducer of apoptosis. nih.govmedchemexpress.com It triggers this programmed cell death through a coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govdoi.org

The intrinsic pathway is initiated by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. doi.org This shift in balance leads to the activation of caspase-9. The extrinsic pathway, on the other hand, involves the activation of caspase-8. waocp.orgnih.gov A key event connecting these two pathways is the cleavage of the protein Bid into its truncated form, tBid, a process that can be mediated by caspase-8. waocp.orgnih.gov this compound treatment leads to the cleavage of Bid, suggesting a crosstalk between the extrinsic and intrinsic pathways. doi.org

Ultimately, both pathways converge on the activation of the executioner caspase, caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.govdoi.org Studies have shown a significant increase in the levels of cleaved caspase-3 and PARP in HepG2 cells treated with this compound. doi.org For instance, in one study, treatment with 20 µg/ml of this compound resulted in a 1011.7-fold increase in caspase-3 levels and a 220-fold increase in PARP levels compared to untreated cells. doi.org

Table 1: Effect of this compound on Apoptosis in HepG2 Cells

| Apoptotic Marker | Effect of this compound Treatment | Fold Change (at 20 µg/ml) |

|---|---|---|

| Bax/Bcl-2 ratio | Increased | Not specified |

| Cleaved Bid | Increased | 5.2-fold |

| Cleaved Caspase-3 | Increased | 1011.7-fold |

| Cleaved PARP | Increased | 220-fold |

Modulation of Autophagy in Cancer Cells

The mechanism behind this involves the inhibition of the Akt/mTOR signaling pathway. nih.govdoi.org Treatment with this compound leads to a decrease in the phosphorylation and expression of both Akt and mTOR. nih.govdoi.org This inhibition, in turn, leads to an increase in the ratio of LC3-II to LC3-I, a key indicator of autophagosome formation. nih.govdoi.org The increase in autophagic activity has been confirmed by monodansylcadaverine (MDC) staining. nih.govdoi.org These findings suggest that this compound promotes autophagy, which, in conjunction with apoptosis, contributes to its cytotoxic effects on HepG2 cells. doi.org

Regulation of Cell Cycle Progression: CDK4, CDK2, p21, and p27 Expression

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. nih.govnih.gov this compound has been found to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.govdoi.org

Specifically, in HepG2 cells, this compound treatment leads to a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 2 (CDK2). nih.govdoi.org These kinases are crucial for the progression through the G1 phase of the cell cycle. nih.govnih.gov Concurrently, this compound increases the expression of the cyclin-dependent kinase inhibitors p21 and p27. nih.govdoi.org These proteins act as brakes on the cell cycle by inhibiting the activity of CDK-cyclin complexes. nih.govnih.gov The upregulation of p21 and p27, coupled with the downregulation of CDK4 and CDK2, leads to an arrest in the early phases of the cell cycle, preventing cancer cells from dividing. doi.org

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in HepG2 Cells

| Protein | Function | Effect of this compound Treatment |

|---|---|---|

| CDK4 | Promotes G1 phase progression | Decreased |

| CDK2 | Promotes G1/S transition | Decreased |

| p21 | Inhibits CDK complexes | Increased |

| p27 | Inhibits CDK complexes | Increased |

Targeting of Specific Malignancies:

The anticancer effects of this compound have been investigated in specific cancer cell line models, providing insights into its potential therapeutic applications.

Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer. doi.org The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used model for studying this disease. cet.bio As detailed in the preceding sections, this compound exhibits potent cytotoxic effects against HepG2 cells, with a reported IC50 value of 20 µg/mL. medchemexpress.com Its ability to induce apoptosis through both intrinsic and extrinsic pathways, modulate autophagy, and cause cell cycle arrest underscores its potential as a therapeutic agent for hepatocellular carcinoma. nih.govdoi.org

Chronic myeloid leukemia (CML) is a type of cancer that affects the blood and bone marrow. jcancer.org The K562 cell line is a human CML cell line commonly used in cancer research. jcancer.org this compound has been shown to be cytotoxic to K562 cells, with a reported IC50 value of 2.77 µM. caymanchem.comnetascientific.comglpbio.cn This indicates that this compound also has the potential to be effective against hematological malignancies like CML.

Bladder Cancer Progression: Inhibition of Proliferation and Metastasis

This compound has demonstrated potential in hindering the advancement of bladder cancer. researchgate.netresearchgate.net In vitro studies have confirmed that this compound can inhibit the proliferation and metastasis of bladder cancer cells. researchgate.net Research indicates that this compound, in combination with the chemotherapy drug gemcitabine (B846), significantly inhibits tumor progression in patient-derived xenografts of bladder cancer. researchgate.net This combination therapy effectively suppresses the repair of DNA damage induced by gemcitabine. researchgate.net Furthermore, this compound has been shown to inhibit the iron-induced ATR-CHEK1-E2F1 signaling pathway and reduce the expression of RRM1, which further sensitizes the cancer cells to gemcitabine. researchgate.net The compound targets the transferrin receptor (TFRC) and epidermal growth factor receptor (EGFR), competing with transferrin to bind to TFRC, which in turn reduces the influx of iron ions and the activity of mitochondrial respiratory chain complexes. researchgate.netresearchgate.net

Sensitization to Chemotherapeutic Agents (e.g., Gemcitabine)

A noteworthy aspect of this compound's anticancer activity is its ability to sensitize cancer cells to conventional chemotherapeutic agents like gemcitabine. researchgate.netnih.gov High-throughput drug screening and organoid screening have identified this compound as a compound with the potential to sensitize bladder cancer cells and organoids to gemcitabine. researchgate.net This sensitizing effect is, in part, due to its ability to inhibit the repair of DNA damage caused by gemcitabine. researchgate.net By targeting TFRC and EGFR, this compound disrupts iron metabolism within cancer cells, which is crucial for processes like DNA replication and repair. researchgate.netresearchgate.net This disruption makes the cancer cells more susceptible to the cytotoxic effects of gemcitabine. researchgate.netresearchgate.net The combination of this compound and gemcitabine has been shown to significantly inhibit tumor progression in preclinical models of bladder cancer. researchgate.net

Anti-inflammatory and Immunomodulatory Effects of this compound

This compound exhibits significant anti-inflammatory and immunomodulatory properties, primarily through its influence on key signaling pathways and the production of inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. medchemexpress.comnih.govresearchgate.net this compound has been shown to inhibit the activation of the NF-κB pathway in various in vitro and in vivo models. medchemexpress.comnih.govresearchgate.net This inhibition involves preventing the phosphorylation of key proteins like p65 and IκBα, which are crucial for the activation and nuclear translocation of NF-κB. medchemexpress.com Studies have demonstrated that this compound can significantly decrease the expression of TRAF6, an upstream activator of the NF-κB pathway. medchemexpress.comnih.govresearchgate.net

Upregulation of A20 and TAX1BP1 Expression

This compound has been found to upregulate the expression of A20 (also known as TNFAIP3) and TAX1BP1 (Tax1-binding protein 1), two proteins that act as negative regulators of the NF-κB pathway. medchemexpress.comnih.govresearchgate.net By increasing the expression of A20 and TAX1BP1, this compound enhances their interaction, which in turn leads to the inhibition of NF-κB signaling. medchemexpress.comnih.govresearchgate.net Downregulation of A20 and TAX1BP1 has been shown to weaken the anti-inflammatory effects of this compound, confirming their crucial role in its mechanism of action. nih.govresearchgate.net

Modulation of MEK, ERK, and AKT Signaling Pathways

This compound also exerts its pharmacological effects by modulating other critical signaling pathways, such as the MEK/ERK and AKT pathways. medchemexpress.com Research has shown that this compound can interfere with ERK and AKT signaling pathways in osteoclasts. medchemexpress.com The Raf/MEK/ERK pathway is a key signaling cascade that regulates diverse cellular processes, including cell proliferation and survival. mdpi.com Similarly, the PI3K/AKT pathway is crucial for cell growth and survival. aging-us.com By modulating these pathways, this compound can influence a range of cellular functions, contributing to its anticancer and anti-inflammatory activities.

Impact on Inflammatory Mediators: PGE2 and Nitric Oxide Synthesis

Prostaglandin E2 (PGE2) and nitric oxide (NO) are crucial inflammatory mediators that are often overexpressed in inflammatory conditions. ijper.org The enzymes responsible for their production, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) respectively, are regulated by inflammatory cytokines. ijper.org

Research has demonstrated that this compound treatment can significantly reduce the synthesis of both PGE2 and nitric oxide. ijper.org This inhibitory effect is believed to be a result of the downregulation of COX-2 and NF-κB activity. ijper.org In a study on arthritis-induced rats, this compound treatment markedly decreased the levels of PGE2 and nitric oxide. ijper.org For instance, while untreated arthritic rats showed high levels of these mediators, treatment with this compound reduced PGE2 levels to 587±10 pg/mL and nitric oxide levels to 32±1.2 µM. ijper.org This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the suppression of these key inflammatory pathways. ijper.orgnih.gov

Attenuation of Cellular Senescence and Inflammaging

Cellular senescence is a process where cells cease to divide and enter a state of irreversible growth arrest. These senescent cells accumulate with age and secrete a variety of pro-inflammatory molecules, a phenomenon known as the senescence-associated secretory phenotype (SASP). mdpi.comlhnvd.com This contributes to a chronic, low-grade inflammatory state termed "inflammaging," which is a risk factor for many age-related diseases. mdpi.comlhnvd.com

This compound has been shown to suppress cellular senescence in human endothelial cells. nih.govresearchgate.net It achieves this by reducing the activity of senescence-associated β-galactosidase, a known marker of senescent cells. researchgate.net Furthermore, this compound downregulates the mRNA expression of p16(ink4a), a marker of replicative senescence, and IL-1α, a pro-inflammatory cytokine that is part of the SASP. nih.govresearchgate.net Studies indicate that these inhibitory effects are partially mediated through the regulation of RAR-related orphan receptor α (RORα). nih.govresearchgate.net

Antioxidant Activities and Redox Homeostasis Modulation

Activation of AMPK and MnSOD Expression

Mitochondrial oxidative stress is a key factor in the development of various diseases. nih.gov Manganese superoxide (B77818) dismutase (MnSOD) is a critical antioxidant enzyme located in the mitochondria that combats oxidative stress. nih.gov this compound has been found to protect endothelial function by increasing the expression of MnSOD. nih.govchemfaces.com

The mechanism behind this involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Research has shown that this compound stimulates the phosphorylation of liver kinase B1 and AMPKα. nih.gov The subsequent activation of AMPK leads to an increase in MnSOD mRNA and protein expression. nih.gov The importance of this pathway was confirmed by experiments where the inhibition of AMPK using short hairpin RNA (shRNA) prevented the this compound-induced expression of MnSOD. nih.gov Furthermore, a known AMPK activator, A-769662, was also able to stimulate AMPK activity and increase MnSOD expression, mirroring the effects of this compound. nih.gov Studies in rat bone marrow cells also demonstrated that this compound treatment increased AMPK phosphorylation levels. nih.gov

Reduction of Mitochondrial Oxidative Stress

By activating the AMPK/MnSOD pathway, this compound effectively reduces mitochondrial oxidative stress. nih.govchemfaces.com Specifically, it has been shown to suppress the production of mitochondrial superoxide in endothelial cells. nih.gov The knockdown of AMPK reversed the inhibitory effects of this compound on mitochondrial superoxide production, further solidifying the role of this signaling pathway in the antioxidant activity of this compound. nih.gov This reduction in mitochondrial oxidative stress is a key component of its protective effects on endothelial function. nih.govchemfaces.com

Antimicrobial Spectrum and Mechanisms of Action

Antibacterial Efficacy against Gram-Positive Bacteria

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Studies have shown its efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, and this compound has shown significant MIC values against these bacteria. rsc.orgnih.gov

The structure of this compound, specifically the presence of a prenyl group on ring A of the chalcone (B49325) structure, is considered crucial for its antibacterial activity. nih.govmdpi.com The proposed mechanism of action for many traditional Chinese medicine extracts, including compounds like this compound, involves the disruption of the bacterial cell membrane or cell wall. researchgate.net Combination studies and analyses like propidium (B1200493) iodide (PI) staining suggest that the mechanism of action targets the cytoplasmic membrane of the bacteria. rsc.org

Interference with Bacterial Cell Membrane Integrity

This compound and related chalcones have demonstrated notable antibacterial activity by compromising the integrity of the bacterial cell membrane. This mechanism involves the disruption of the membrane's structure, leading to increased permeability and leakage of essential intracellular components.

Studies on phenolic chalcones, a class to which this compound belongs, have revealed their superiority over other substituted derivatives in antibacterial action, particularly against Gram-positive bacteria. nih.gov These compounds have been shown to increase the ionic permeability of the cell membrane. nih.gov A key finding is that this ion leakage can be detected at concentrations lower than the minimum inhibitory concentration (MIC), suggesting it is an early event in the antibacterial process that precedes membrane deformation and cell death. nih.gov This disruption of the cell's electrochemical potential is a significant contributor to the bactericidal effect.

For instance, the related dihydrochalcone, balsacone C, has been shown to compromise the cell membrane integrity of Methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org This was confirmed through fluorescence microscopy and scanning electron microscopy, which visualized the changes in the bacterial cell membrane. frontiersin.org The damage leads to a dose-dependent release of DNA and proteins, ultimately causing cell death. frontiersin.org Similarly, isothis compound (B1672217), an isomer of this compound, has been observed to disrupt the membrane of Bacillus subtilis. mdpi.com Fluorescence microscopy using propidium iodide (PI) and SYTO9 staining indicated that isothis compound treatment resulted in a significant percentage of cells with damaged membranes. mdpi.com

Table 1: Effect of Isothis compound on Bacterial Cell Membrane Integrity

| Treatment | Percentage of Disrupted Bacillus subtilis Cells |

|---|---|

| Isothis compound (IBC) | 75% |

| Nisin (Positive Control) | 95% |

| 1% DMSO (Negative Control) | ~10% |

Potential Antifungal Activities (e.g., Chitinase Binding)

This compound and its isomers also exhibit promising antifungal properties, with a key mechanism being the interference with the fungal cell wall. The fungal cell wall is a crucial structure for the survival and pathogenicity of fungi, making its components and biosynthetic enzymes attractive targets for antifungal agents. nih.gov

One of the proposed mechanisms for the antifungal activity of isothis compound is its ability to bind to chitinase. researchgate.netacademicstrive.com Chitin (B13524) is a vital polysaccharide component of the fungal cell wall, and chitinases are enzymes that degrade it. frontiersin.org By binding to chitinase, isothis compound may interfere with the normal processes of cell wall synthesis and remodeling, leading to weakened cell walls and compromised fungal growth. researchgate.net This interaction was suggested by molecular docking studies which highlighted the binding ability of isothis compound to this fungal enzyme. academicstrive.com Furthermore, some bacterial chitin binding proteins have been shown to act synergistically with chitinases to hydrolyze chitin, although this effect was not observed for the chitin present in fungal cell walls, suggesting a complex interaction. nih.gov

In addition to targeting chitin, isothis compound has been shown to disrupt the integrity of the fungal cell wall and membrane in Candida albicans. frontiersin.org This disruption is associated with altered expression of genes involved in the biosynthesis of β-1,3-glucan and ergosterol, other critical components of the fungal cell wall and membrane, respectively. frontiersin.org The inhibition of β-D-glucan synthase, for example, can lead to cell death in Candida species. nih.gov

Neuroprotective and Anti-Neuroinflammatory Properties

Attenuation of LPS-induced Neuroinflammation and Microglial Activation

This compound has demonstrated significant neuroprotective and anti-neuroinflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced neuroinflammation. researchgate.netnih.gov Neuroinflammation, primarily mediated by the activation of microglia, is a key pathological feature in many neurodegenerative diseases. nih.govmdpi.com

In both in vitro and in vivo models, this compound has been shown to inhibit the activation of microglia. researchgate.netnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce neuroinflammation in research models. nih.govnih.gov this compound treatment has been found to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to LPS stimulation. researchgate.netnih.gov

The mechanism underlying these anti-neuroinflammatory effects involves the modulation of key signaling pathways. This compound has been observed to inhibit the expression of TRAF6 and the subsequent activation of the NF-κB pathway, a central regulator of inflammatory responses. researchgate.netnih.gov Concurrently, this compound upregulates the expression of A20 and TAX1BP1, two proteins that negatively regulate the NF-κB pathway, and enhances their interaction. researchgate.netnih.gov The downregulation of A20 and TAX1BP1 has been shown to weaken the anti-neuroinflammatory effects of this compound, confirming the importance of this mechanism. researchgate.netnih.gov Similarly, the related compound isothis compound has been shown to attenuate neuroinflammation by inhibiting microglial activation through the NF-κB pathway. plos.orgnih.gov

Inhibition of BACE-1 Activity (Beta-Secretase)

This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as beta-secretase. medchemexpress.comchemondis.com BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com The cleavage of amyloid precursor protein (APP) by BACE-1 is the initial and rate-limiting step in Aβ generation. mdpi.com Therefore, inhibiting BACE-1 is considered a major therapeutic strategy for the treatment of Alzheimer's disease.

In vitro studies have demonstrated that this compound exhibits a significant inhibitory effect on baculovirus-expressed BACE-1. medchemexpress.comchemondis.com This suggests that this compound can directly interact with the enzyme to reduce its activity. The ability of this compound to regulate the production of amyloid-beta is also supported by findings that it can regulate the amyloid-beta produced by the BACE-1 enzyme. frontiersin.org

Modulation of Key Alzheimer's Disease-Related Protein Targets (Aβ42, GSK-3β, Acetylcholinesterase)

Beyond its effects on BACE-1, this compound has been shown to modulate other key protein targets implicated in the pathology of Alzheimer's disease. researchgate.netsemanticscholar.org A multi-target bioactivity analysis revealed that this compound can differentially inhibit neuroinflammation, oxidative damage, and crucial Alzheimer's-related proteins. researchgate.netsemanticscholar.org

These targets include:

Amyloid β-peptide 42 (Aβ42): this compound has been found to inhibit this key pathogenic protein in Alzheimer's disease. researchgate.netsemanticscholar.org The aggregation of Aβ42 is a central event in the formation of amyloid plaques. frontiersin.org

Glycogen (B147801) synthase kinase 3β (GSK-3β): This multi-functional kinase is involved in various cellular processes and is a critical factor in the development of Alzheimer's disease, partly through its role in the hyperphosphorylation of tau protein. semanticscholar.orgfrontiersin.org this compound has demonstrated inhibitory activity against GSK-3β. researchgate.netsemanticscholar.org

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its levels are progressively affected in Alzheimer's disease, leading to cognitive deficits. mdpi.comsemanticscholar.org this compound has shown inhibitory effects on AChE. researchgate.netsemanticscholar.org It is noteworthy that the hyperphosphorylation of tau by GSK-3β can also modulate the expression of AChE. nih.gov

Table 2: In Vitro Anti-Alzheimer's Disease Activities of this compound

| Target | Observed Effect of this compound | Reference |

|---|---|---|

| Amyloid β-peptide 42 (Aβ42) | Inhibition | researchgate.net, semanticscholar.org |

| β-secretase (BACE-1) | Inhibition | researchgate.net, semanticscholar.org |

| Glycogen synthase kinase 3β (GSK-3β) | Inhibition | researchgate.net, semanticscholar.org |

| Acetylcholinesterase (AChE) | Inhibition | researchgate.net, semanticscholar.org |

Relief of Depressive-Like Behaviors in In Vivo Models

This compound has demonstrated antidepressant-like effects in various animal models of depression. researchgate.netnih.gov These findings suggest its potential as a therapeutic agent for depression, a condition often associated with neuroinflammation. researchgate.netnih.gov

In mouse models where depressive-like behaviors are induced by lipopolysaccharide (LPS), this compound treatment has been shown to improve these behaviors. researchgate.netnih.gov These models are based on the established link between inflammation and the pathophysiology of depression. mdpi.com The antidepressant effects of this compound are closely linked to its anti-neuroinflammatory properties. researchgate.netnih.gov By inhibiting microglia activation and the production of pro-inflammatory cytokines in the brain, this compound appears to alleviate the neurobiological changes that contribute to depressive symptoms. researchgate.netnih.gov

Specifically, studies have shown that this compound attenuates LPS-induced depression-like behaviors in mice, as measured by standard behavioral tests such as the forced swimming test and the tail suspension test. medchemexpress.comgoogle.com This improvement in behavior is accompanied by the inhibition of the NF-κB pathway and the upregulation of A20 and TAX1BP1 in the cortex of these animals. medchemexpress.com These molecular changes underscore the mechanistic link between the anti-inflammatory and antidepressant actions of this compound. researchgate.netnih.gov

Regulation of Endoplasmic Reticulum Stress in Neurodegeneration

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. medchemexpress.com Disruptions to these functions lead to ER stress, which activates the unfolded protein response (UPR). nih.govnih.govnih.gov While initially a protective mechanism, prolonged or severe ER stress can trigger inflammatory and apoptotic pathways, contributing to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govdiscoveryontarget.com

This compound has demonstrated anti-neuroinflammatory properties, which may be linked to the modulation of cellular stress pathways. medchemexpress.com Studies indicate that this compound can inhibit key protein targets associated with Alzheimer's disease, including β-secretase (BACE-1) and glycogen synthase kinase 3β (GSK-3β), and also impede the aggregation of amyloid β-peptide 42 (Aβ42). nih.gov Its anti-inflammatory effects are exerted in part through the NF-κB pathway. medchemexpress.com While research has established a clear link between ER stress and neuroinflammation, and this compound is known to possess neuroprotective capabilities, the direct mechanism by which this compound specifically regulates ER stress in the context of neurodegeneration is an area requiring further investigation. medchemexpress.commdpi.com

Effects on Bone Remodeling and Osteoclastogenesis

This compound has been identified as a potent regulator of bone cell activity, specifically targeting the processes of osteoclast formation and function.

Inhibition of RANKL-induced Osteoclast Differentiation

This compound effectively inhibits the differentiation of osteoclasts, which are the cells responsible for bone resorption. researchgate.net This inhibitory action is directed against the differentiation induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a critical cytokine for osteoclast formation. spandidos-publications.com In studies using primary cultures of osteoclast precursor cells, this compound was found to inhibit osteoclast formation with an IC₅₀ value of approximately 1.5 µg/ml. medchemexpress.com This demonstrates its potential to interfere with the excessive bone resorption seen in diseases like osteoporosis. medchemexpress.com

Interference with ERK and Akt Signaling Pathways in Osteoclasts

The mechanism behind this compound's inhibitory effect on osteoclastogenesis involves its interference with key intracellular signaling cascades. Specifically, it has been shown to prominently reduce the activation of both the Extracellular signal-regulated kinase (ERK) and the Akt signaling pathways, which are stimulated by RANKL. medchemexpress.comresearchgate.netmdpi.com By disrupting these pathways, this compound effectively halts the downstream signaling required for the maturation of osteoclast precursor cells. medchemexpress.comresearchgate.net

Suppression of c-Fos and NFATc1 Induction

Following the inhibition of ERK and Akt pathways, this compound further suppresses the induction of crucial transcription factors necessary for osteoclast differentiation. The induction of c-Fos and the Nuclear Factor of Activated T-cells 1 (NFATc1), which are key regulators of osteoclast-specific gene expression, is significantly suppressed by this compound in the presence of RANKL. medchemexpress.comresearchgate.net The inhibition of NFATc1 induction is a central part of its mechanism in preventing osteoclast formation. medchemexpress.com

| Target | Effect of this compound | Associated Disease Context |

|---|---|---|

| RANKL-induced Differentiation | Inhibition (IC₅₀ ≈ 1.5 µg/ml) | Bone Resorption Diseases (e.g., Osteoporosis) |

| ERK Signaling | Reduced Activation | Osteoclastogenesis |

| Akt Signaling | Reduced Activation | Osteoclastogenesis |

| c-Fos Induction | Suppression | Osteoclastogenesis |

| NFATc1 Induction | Suppression | Osteoclastogenesis |

Cardiovascular Protective Effects and Angiogenesis Promotion

In the cardiovascular system, impaired endothelial function and low levels of circulating endothelial progenitor cells (EPCs) are common in various diseases. nih.govnih.gov this compound has shown promise in promoting vascular health and repair.

Promotion of Endothelial Progenitor Cell (EPC) Differentiation and Neovascularization

This compound has been found to significantly promote the differentiation of EPCs from bone marrow-derived cells. nih.gov In vivo studies using a rat hindlimb ischemia model demonstrated that oral administration of low-dose this compound stimulated the recovery of blood flow, increased the number of circulating EPCs, and promoted capillary angiogenesis in the ischemic tissue. nih.govnih.gov This suggests that this compound can enhance vascular repair and improve neovascularization. nih.gov

The underlying mechanism for this effect involves the RORα–EPO–AMPK axis. nih.gov this compound activates the retinoic acid receptor-related orphan receptor α (RORα), which in turn enhances the expression of erythropoietin (EPO). nih.gov This leads to the activation of AMP-activated protein kinase (AMPK), a key step required for EPC differentiation. nih.govnih.gov The promotion of neovascularization appears to be derived from both the differentiation of EPCs and the proliferation of existing endothelial cells. nih.gov

| Process | Effect of this compound | Key Mechanistic Pathway |

|---|---|---|

| EPC Differentiation | Promotion | RORα–EPO–AMPK axis |

| Neovascularization | Promotion | |

| Ischemic Blood Flow Recovery | Stimulation | Increased Circulating EPCs & Angiogenesis |

Activation of RORα-Erythropoietin (EPO)-AMPK Axis

This compound has been identified as a significant promoter of endothelial progenitor cell (EPC) differentiation and neovascularization through its influence on the Retinoid-related orphan receptor alpha (RORα)-Erythropoietin (EPO)-AMP-activated protein kinase (AMPK) axis. researchgate.netnih.govnih.gov Research has demonstrated that treatment with this compound initiates the activity of AMPK, a crucial component for the differentiation of EPCs. nih.govnih.gov

Studies have revealed that this compound, similar to the RORα activator CGP52608, enhances the activity of RORα1 and the EPO luciferase reporter gene. researchgate.netnih.govnih.gov This indicates that this compound acts as an activator of RORα. Furthermore, treatment with this compound has been shown to increase the messenger RNA (mRNA) and protein expression of EPO both in laboratory settings (in vitro) and in living organisms (in vivo), leading to higher circulating levels of EPO in rats. nih.govnih.gov Conversely, the use of an RORα antagonist, VPR66, was found to inhibit the this compound-induced activity of the EPO reporter gene and the differentiation of bone marrow cells into EPCs. researchgate.netnih.govnih.gov

In a rat model of ischemic hindlimb, oral administration of this compound for 14 days promoted the recovery of blood flow, increased the number of circulating EPCs, and stimulated the formation of new blood capillaries (angiogenesis). nih.govsemanticscholar.org These findings collectively suggest that this compound promotes the differentiation of EPCs and the formation of new blood vessels by activating the RORα-EPO-AMPK signaling pathway. researchgate.netnih.govnih.govoncotarget.com

Modulation of AMPK-ERK5 Signaling Pathway

This compound has been found to modulate the AMP-activated protein kinase (AMPK)-extracellular signal-regulated kinase 5 (ERK5) signaling pathway, which is involved in the differentiation of endothelial progenitor cells (EPCs). nih.govoncotarget.com Studies have shown that treatment with this compound activates both AMPK and ERK5 in rat bone marrow cells. nih.govoncotarget.com

The activation of this pathway is a key mechanism through which this compound exerts its effects on EPC differentiation. The process is blocked by the use of specific inhibitors for AMPK (Compound C) and ERK5 (XMD8-92), confirming the direct involvement of this signaling cascade. nih.govoncotarget.com This modulation of the AMPK-ERK5 pathway by this compound highlights a significant mechanism for its pro-angiogenic and tissue repair capabilities. researchgate.netnih.gov

Other Investigated Pharmacological Activities

Inhibition of α-Glucosidase Activity and Associated Molecular Docking

This compound has demonstrated significant inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. scielo.brscienceopen.comscielo.br The inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia. scielo.br

The inhibitory potency of this compound against α-glucosidase has been shown to be substantially greater than that of acarbose (B1664774), a commonly used α-glucosidase inhibitor. scielo.brscienceopen.comscielo.br The half-maximal inhibitory concentration (IC50) for this compound was reported as 15.35 ± 0.57 μg/mL, while for acarbose it was 2.77 ± 0.09 mg/mL. scielo.brscienceopen.comresearchgate.net The mode of inhibition by this compound is of a mixed-type, indicating both competitive and non-competitive actions. scielo.brscienceopen.com

Molecular docking studies have provided insights into the mechanism of this inhibition. scielo.brresearchgate.netresearchgate.net These studies suggest that this compound binds to the active site of α-glucosidase through the formation of hydrogen bonds with specific amino acid residues, namely trp391, arg428, and trp710. scielo.brscienceopen.comresearchgate.netresearchgate.net this compound was also observed to dock within a large hydrophobic pocket of the enzyme. scielo.brresearchgate.net

Modulation of UDP-Glucuronosyltransferase (UGT) Isoforms (UGT1A1, UGT1A7)

This compound has been shown to modulate the activity of certain UDP-glucuronosyltransferase (UGT) isoforms, specifically UGT1A1 and UGT1A7. nih.govresearchgate.net These enzymes are involved in the metabolism of a wide range of substances, including drugs and endogenous compounds.

Research has indicated that this compound exhibits a stronger inhibitory effect on UGT1A1 and UGT1A7 compared to corylin, another compound isolated from Psoralea corylifolia. nih.gov The inhibition of UGT1A1 and UGT1A7 by this compound is noncompetitive. nih.govresearchgate.net The inhibition constant (Ki) values for this compound were determined to be 5.41 μM for UGT1A1 and 4.51 μM for UGT1A7. nih.govresearchgate.net These findings suggest a potential for herb-drug interactions when this compound is co-administered with drugs that are substrates of UGT1A1 and UGT1A7. nih.govresearchgate.net

Molecular Targets and Signaling Pathway Networks of Bavachalcone

Key Molecular Targets Identified

Research has identified specific proteins that Bavachalcone directly targets to exert its effects. Among these, Transferrin Receptor C (TFRC) and Epidermal Growth Factor Receptor (EGFR) have been highlighted as key molecular targets. researchgate.net A study on bladder cancer revealed that this compound can directly bind to TFRC and EGFR. researchgate.net The interaction with EGFR involves blocking its phosphorylation, which in turn stabilizes TFRC on the cell membrane. researchgate.net This action is significant as it has been shown to sensitize cancer cells to other therapeutic agents by influencing iron-dependent pathways. researchgate.net

| Target | Observed Interaction | Reported Downstream Effect | Reference |

|---|---|---|---|

| Transferrin Receptor C (TFRC) | Direct binding; Stabilization on the cell membrane | Sensitizes bladder cancer cells to gemcitabine (B846) | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Direct binding; Inhibition of phosphorylation | Stabilizes TFRC on the cell membrane | researchgate.net |

Interactions with Protein Kinases and Transcription Factors

This compound modulates a wide array of signaling pathways by interacting with key protein kinases and transcription factors. These interactions are central to its observed biological activities, including its effects on cell differentiation, inflammation, and proliferation. medchemexpress.comchemondis.comchemfaces.com

Akt, ERK, and mTOR : this compound has been shown to interfere with the Akt and Extracellular signal-regulated kinase (ERK) signaling pathways. medchemexpress.comchemondis.com In the context of osteoclast differentiation, it reduces the activation of MEK, ERK, and Akt. chemfaces.comglpbio.com Furthermore, this compound inhibits the phosphorylation and expression of both Akt and the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector of the Akt pathway. doi.orgnih.gov This inhibition of the Akt/mTOR pathway is a crucial mechanism for some of its anticancer effects. medchemexpress.comdoi.org

NF-κB : The transcription factor Nuclear Factor-kappa B (NF-κB) is another target of this compound. It has been reported to act as an anti-neuroinflammatory agent through the NF-κB pathway. medchemexpress.comchemondis.com In lipopolysaccharide-induced models, this compound inhibits the activation of the NF-κB pathway. medchemexpress.com

c-Fos and NFATc1 : this compound suppresses the induction of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are key transcription factors for the differentiation of osteoclasts. medchemexpress.comchemfaces.comnih.govsemanticscholar.org This interference contributes to its inhibitory effect on bone resorption. chemfaces.com

AMPK and RORα : this compound activates AMP-activated protein kinase (AMPK) and Retinoic acid receptor-related orphan receptor alpha (RORα). nih.govnih.govresearchgate.net The activation of AMPK is involved in the differentiation of endothelial progenitor cells and can protect endothelial function. chemfaces.comnih.gov Studies have revealed that this compound promotes the differentiation of these cells and neovascularization through a RORα-erythropoietin-AMPK axis. nih.govnih.govresearchgate.net It enhances the activity of the RORα1 reporter gene and induces its mRNA expression. nih.govresearchgate.net

| Molecule | Effect of this compound | Associated Pathway/Process | Reference |

|---|---|---|---|

| Akt | Inhibits phosphorylation and expression | Cell Survival, Autophagy, Osteoclastogenesis | medchemexpress.comchemfaces.comdoi.org |

| ERK | Reduces activation/phosphorylation | Osteoclastogenesis | medchemexpress.comchemfaces.com |

| mTOR | Inhibits phosphorylation and expression | Autophagy, Cell Growth | doi.orgnih.gov |

| NF-κB | Inhibits activation | Inflammation | medchemexpress.comchemondis.com |

| c-Fos | Suppresses induction | Osteoclastogenesis | medchemexpress.comchemfaces.comsemanticscholar.org |

| NFATc1 | Suppresses induction | Osteoclastogenesis | medchemexpress.comchemfaces.comnih.govsemanticscholar.org |

| AMPK | Activates/Increases phosphorylation | Endothelial Progenitor Cell Differentiation, Neovascularization | chemfaces.comnih.govnih.gov |

| RORα | Activates/Increases expression | Endothelial Progenitor Cell Differentiation, Neovascularization | nih.govnih.govresearchgate.net |

Modulation of Cell Death and Survival Pathways

This compound significantly influences the delicate balance between cell survival and cell death by modulating two key cellular processes: apoptosis (programmed cell death) and autophagy (cellular self-digestion).

Apoptosis : this compound is recognized as a potent inducer of apoptosis. medchemexpress.comchemondis.com In liver cancer (HepG2) cells, it was found to be the most potent inducer of apoptosis among several compounds isolated from C. corylifolium. doi.org The mechanism involves the cleavage of proforms of bid, caspase 3, and PARP into their active forms. doi.org It also increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. doi.org This suggests that this compound stimulates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. doi.org

Autophagy : In addition to apoptosis, this compound also induces autophagy. doi.orgnih.gov This process is triggered through the inhibition of the Akt-mTOR signaling pathway. medchemexpress.comdoi.org The suppression of Akt and mTOR phosphorylation leads to an increase in the conversion of LC3-I to LC3-II, a key step in the formation of autophagosomes. doi.org The induction of autophagy can contribute to cell death in cancer cells, highlighting another facet of this compound's anticancer activity. doi.orgnih.gov

| Pathway | Protein | Effect of this compound | Reference |

|---|---|---|---|

| Apoptosis | Bax/Bcl-2 ratio | Increased | doi.org |

| Bid | Increased cleavage | doi.org | |

| Caspase 3 | Increased cleavage | doi.org | |

| PARP | Increased cleavage | doi.org | |

| Autophagy | Akt/mTOR | Inhibited | medchemexpress.comdoi.org |

| LC3-II/LC3-I ratio | Increased | doi.orgnih.gov |

Crosstalk between Signaling Pathways in this compound Action

The biological effects of this compound are not the result of modulating a single pathway in isolation but rather stem from the intricate crosstalk between multiple signaling networks. A prime example is the simultaneous induction of apoptosis and autophagy in cancer cells. doi.orgnih.gov

The inhibition of the pro-survival Akt/mTOR pathway by this compound not only triggers autophagy but also likely sensitizes cells to apoptosis. doi.org Furthermore, research indicates that this compound-induced apoptosis occurs via crosstalk between the intrinsic and extrinsic signaling pathways, as evidenced by the cleavage of Bid, a protein that links the two pathways. doi.org There is also evidence for crosstalk between the unfolded protein response (UPR) and autophagy in the action of related chalcones, suggesting a complex interplay of stress responses. researchgate.net The Akt and ERK pathways, both inhibited by this compound in certain contexts, are known to converge on downstream targets like mTORC1, indicating that simultaneous modulation of these pathways can have synergistic effects. nih.gov This interplay underscores the multifaceted nature of this compound's mechanism of action.

Influence on Mitochondrial Respiratory Chain and DNA Damage Repair Pathways

Emerging research suggests that this compound's influence extends to fundamental cellular processes like mitochondrial respiration and DNA damage repair.

Mitochondrial Respiratory Chain : this compound has been found to affect the activity of mitochondrial respiratory chain complexes. researchgate.net One study reported that it inhibits the mitochondrial respiratory chain complex and subsequent ATP generation. researchgate.netscispace.com This disruption of cellular energy metabolism can have profound effects on cell viability and function.

DNA Damage Repair Pathways : this compound has been shown to sensitize bladder cancer cells to gemcitabine, a chemotherapy agent that works by inducing DNA damage. researchgate.net This sensitization occurs through an iron-dependent ATR-CHEK1-E2F1 signaling pathway. researchgate.net By targeting TFRC and modulating iron influx, this compound appears to impair the cancer cells' ability to effectively repair the DNA damage caused by gemcitabine, thereby enhancing the drug's efficacy. researchgate.net The cellular response to DNA damage involves a complex network of sensing, signaling, and repair mechanisms, and this compound's interference with this process represents a significant aspect of its anticancer potential. nih.gov

Preclinical Research Models for Bavachalcone Efficacy Assessment

In Vitro Cellular Models

Bavachalcone has been identified as a potent cytotoxic agent against hepatocellular carcinoma (HCC), one of the most common and fatal cancers worldwide. doi.org In studies utilizing the HepG2 cell line, derived from a human liver carcinoma, this compound exhibited significant anticancer effects. doi.orgjjgastro.commdpi.commeddocsonline.org

Research has shown that this compound is the most cytotoxic among several compounds isolated from Cullen corylifolium, with a reported IC50 value of 20 ± 0.32 µg/ml in HepG2 cells. doi.org The primary mechanisms of action identified are the induction of apoptosis and autophagy. doi.org As the concentration of this compound increases, a corresponding increase in apoptotic cells (Annexin V-positive) is observed. doi.org Mechanistically, this compound influences both the intrinsic and extrinsic apoptosis pathways. doi.org Furthermore, it has been found to activate autophagy through the Akt-mTOR signaling pathway. doi.org The formation of autophagic vacuoles was confirmed using monodansylcadaverine (MDC) staining, which showed increased fluorescence with higher concentrations of this compound. doi.org

| Model | Key Findings | Mechanism of Action | Observed Outcomes |

|---|---|---|---|

| HepG2 Cells | This compound is the most cytotoxic compound from Cullen corylifolium with an IC50 of 20 ± 0.32 µg/ml. doi.org | Induces apoptosis via intrinsic and extrinsic pathways; activates autophagy via the Akt-mTOR pathway. doi.org | Increased number of apoptotic cells and formation of autophagic vacuoles. doi.org |

Osteoclasts, derived from the monocyte/macrophage lineage, are responsible for bone resorption. peerj.com Dysregulation of osteoclastogenesis is implicated in bone diseases like osteoporosis. peerj.com Bone marrow-derived macrophages (BMMs) are primary cells used to study osteoclast formation in vitro. peerj.comnih.govresearchgate.netmdpi.com

In the context of osteoclastogenesis, this compound has been shown to inhibit the RANKL-induced differentiation of mouse bone marrow-derived macrophages (BMDMs) into osteoclasts. glpbio.cn This inhibitory effect occurs without causing cytotoxicity to the BMMs. researchgate.net The suppression of osteoclast formation is accompanied by the downregulation of mRNA levels of osteoclast-specific markers, including calcitonin receptor (CTR), tartrate-resistant acid phosphatase (TRAP), cathepsin K (CTSK), and dendritic cell-specific transmembrane protein (Dc-stamp). researchgate.net

| Model | Key Findings | Mechanism of Action | Observed Outcomes |

|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDMs) | Inhibits RANKL-induced osteoclastogenesis. glpbio.cn | Downregulates mRNA of osteoclast-specific markers (CTR, TRAP, CTSK, Dc-stamp). researchgate.net | Suppressed formation of osteoclasts from BMMs. researchgate.net |

Microglial cells are the resident immune cells of the central nervous system, and their activation plays a crucial role in neuroinflammatory processes associated with neurodegenerative diseases. semanticscholar.orgnih.govfrontiersin.org The immortalized murine microglial cell line, BV-2, is a widely used model to study neuroinflammation. semanticscholar.orgnih.govfrontiersin.orgmdpi.combiomolther.org

Research on isothis compound (B1672217), a related chalcone (B49325), in BV-2 cells has provided insights that may be relevant to this compound. Isothis compound was found to inhibit the lipopolysaccharide (LPS)-induced activation of BV-2 cells. semanticscholar.org This was demonstrated by the inhibition of the nuclear factor-kappaB (NF-κB) pathway, specifically by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus. semanticscholar.org This action leads to a decrease in LPS-induced oxidative stress and the production of inflammatory cytokines such as IL-6 and TNF-α, ultimately providing a neuroprotective effect by mitigating microglia-mediated inflammation. semanticscholar.org

| Model | Key Findings (Isothis compound) | Mechanism of Action (Isothis compound) | Observed Outcomes (Isothis compound) |

|---|---|---|---|

| BV-2 Microglial Cells | Inhibits LPS-induced microglial activation. semanticscholar.org | Inhibits the NF-κB pathway by preventing p65 nuclear translocation. semanticscholar.org | Decreased oxidative stress and production of inflammatory cytokines (IL-6, TNF-α). semanticscholar.org |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both health and disease. plos.org Endothelial cells are the primary components of blood vessels, and their behavior is studied in various in vitro models. plos.org

This compound has been shown to promote the differentiation of endothelial progenitor cells (EPCs) and neovascularization. researchgate.netnih.govresearchgate.net In studies using rat bone marrow-derived cells, this compound significantly promoted EPC differentiation. researchgate.netnih.gov The underlying mechanism involves the activation of the RORα-erythropoietin-AMPK axis. researchgate.netnih.govresearchgate.netnih.gov Treatment with this compound initiated AMP-activated protein kinase (AMPK) activity, which is required for EPC differentiation. researchgate.netnih.govnih.gov Furthermore, this compound enhanced the activity of the RORα1 and EPO luciferase reporter gene and increased EPO mRNA and protein expression. researchgate.netnih.govnih.gov

| Model | Key Findings | Mechanism of Action | Observed Outcomes |

|---|---|---|---|

| Rat Bone Marrow-Derived Cells | Promotes differentiation of endothelial progenitor cells (EPCs). researchgate.netnih.gov | Activates the RORα-erythropoietin-AMPK axis. researchgate.netnih.govresearchgate.netnih.gov | Increased EPC differentiation and neovascularization. researchgate.netnih.govresearchgate.net |

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis. cytion.com The Panc 02 cell line, a murine pancreatic cancer cell line, is a commonly used model for preclinical studies. cytion.comnih.govplos.orgmdpi.comcrownbio.com

Research on the related compound isothis compound (IBC) has shown promising results in the Panc 02 model. IBC was found to inhibit the proliferation of Panc 02 cells and induce apoptosis by increasing the production of reactive oxygen species (ROS). nih.gov In an orthotopic pancreatic cancer model using Panc 02 cells, IBC treatment attenuated tumor weight, increased the number of CD8+ T cells, and reduced M2 macrophages in the tumor tissue. nih.gov It also decreased the proportion of myeloid-derived suppressor cells (MDSCs) in the tumor. nih.gov

| Model | Key Findings (Isothis compound) | Mechanism of Action (Isothis compound) | Observed Outcomes (Isothis compound) |

|---|---|---|---|

| Panc 02 Cells | Inhibits proliferation and induces apoptosis. nih.gov | Increases reactive oxygen species (ROS) production. nih.gov | Attenuated tumor weight, increased CD8+ T cells, and reduced M2 macrophages and MDSCs in the tumor microenvironment. nih.gov |

Bladder cancer is a common malignancy of the urinary tract. huborganoids.nl Cell lines and patient-derived organoids (PDOs) are crucial tools in bladder cancer research, allowing for drug screening and mechanistic studies. huborganoids.nlmdpi.comnih.govamegroups.orgresearchgate.net